Src Kinase Inhibitory Potential vs. 6‑Substituted Series Backbone (Class‑Level Inference)
The target compound is architecturally equivalent to the core scaffold of a published series of 6‑substituted‑5‑benzyloxy‑4‑oxo‑4H‑pyran‑2‑carboxamides that act as Src kinase inhibitors [1]. In that series, the most potent 6‑substituted analogs achieved sub‑micromolar IC₅₀ values in biochemical Src assays, whereas the unsubstituted (R‑H) analog was not reported, implying that the C‑6 position is essential for high intrinsic potency [1]. The target compound’s 4‑fluorophenyl amide terminus has not been evaluated in the same series, and no direct potency value is available for the exact structure. Therefore, the differentiation claim that the target compound is a credible Src inhibitor rests solely on class‑level inference; quantitative comparative data are absent.
| Evidence Dimension | Src kinase inhibition |
|---|---|
| Target Compound Data | No peer-reviewed IC₅₀ available for the exact structure |
| Comparator Or Baseline | 6‑substituted‑5‑benzyloxy‑4‑oxo‑4H‑pyran‑2‑carboxamides (Farard et al. 2008); most potent congeners display biochemical Src IC₅₀ in the sub‑micromolar range |
| Quantified Difference | Unquantifiable – the unsubstituted C‑6 compound was not tested; the 6‑substituent is known to be a critical potency determinant |
| Conditions | In vitro isolated Src kinase assay (biochemical format) |
Why This Matters
For procurement, the absence of Src activity data for the exact compound means it cannot be prioritised over known 6‑substituted analogs on the basis of potency evidence.
- [1] Farard J, Lanceart G, Logé C, Nourrisson M-R, Cruzalegui F, Pfeiffer B, Duflos M. Design, synthesis and evaluation of new 6‑substituted‑5‑benzyloxy‑4‑oxo‑4H‑pyran‑2‑carboxamides as potential Src inhibitors. J Enzyme Inhib Med Chem. 2008;23(5):629‑640. doi:10.1080/14756360802205299. View Source
